3-Methoxycinnamic acid

Antimicrobial resistance Antibiotic adjuvant Efflux pump modulation

Researchers combating multidrug-resistant pathogens require non-bactericidal resistance modulators that do not co-select for resistance. 3-MCA (CAS 17570-26-2) is a pure resistance modulator (MIC >512 μg/mL) acting as a TraI/R quorum sensing inhibitor, achieving a 60.3% gentamicin MIC reduction against MDR E. coli. Key advantages: • Pure resistance modulator without direct antibacterial activity, minimizing evolutionary pressure. • Meta-methoxy positional isomer uniquely resistant to enzymatic transformation, ensuring in vivo persistence. • High-purity grades (≥98%) support reproducible SAR studies and conjugate synthesis.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 17570-26-2
Cat. No. B100018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxycinnamic acid
CAS17570-26-2
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC(=O)O
InChIInChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
InChIKeyLZPNXAULYJPXEH-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxycinnamic Acid: Chemical Profile


3-Methoxycinnamic acid (3-MCA; synonym: m-methoxycinnamic acid, trans-3-(3-methoxyphenyl)acrylic acid) is a monomethoxylated derivative of cinnamic acid bearing a single methoxy substituent at the meta position of the phenyl ring. It has the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol [1]. The compound is a white to light brown crystalline powder with a melting point of 116–119 °C (lit.) and a predicted boiling point of approximately 329.9 °C at 760 mmHg . It is practically insoluble in water but dissolves in organic solvents such as methanol, ethanol, and diethyl ether, with near-transparency in methanol . Commercially available grades typically range from 98% to ≥99% purity (GC), meeting the specifications required for research-grade biochemical studies and organic synthesis . As a member of the methoxycinnamic acid subclass, 3-MCA serves as a versatile building block for bioactive conjugates, pharmaceutical intermediates, and mechanistic studies of structure–activity relationships (SAR) among phenylpropanoid derivatives [2].

Antibiotic adjuvant screening MDR Gram-negative / Gram-positive models
Quorum sensing inhibitor probe Anti-virulence research in A. tumefaciens
Phospholipid conjugate synthesis Drug resistance reversal conjugate design
HDAC inhibitor SAR scaffold Isoform selectivity modulation studies

Why 3-Methoxycinnamic Acid Substitution Fails


Within the cinnamic acid family, the position of a single methoxy substituent on the phenyl ring dictates profoundly different biological behavior that precludes simple interchangeability. The meta-methoxy configuration of 3-MCA confers a distinctive combination of properties—antibiotic potentiation without direct antibacterial activity, enzymatic transformation resistance, quorum sensing inhibition, and unique conjugate pharmacology—that are either absent or markedly altered in the para (4-MCA) and ortho (2-MCA) isomers as well as in the hydroxylated analogue ferulic acid (4-hydroxy-3-methoxycinnamic acid) [1]. For example, 4-MCA is recognized as a tyrosinase inhibitor and α-glucosidase inhibitor, whereas 3-MCA lacks these direct enzyme-inhibitory properties but gains quorum sensing modulatory activity not reported for its positional isomers [2]. Furthermore, the 3-methoxy group critically influences metabolic stability: 3-MCA shows zero transformation by the bacterial ferBA enzyme system, while 4-MCA is readily transformed (58 ± 6 nmol/min·mg), a difference that would directly impact pharmacokinetics and in vivo persistence [3]. The quantitative evidence below demonstrates that the meta-methoxy substitution creates a functionally non-interchangeable chemical entity.

Isomer shift 4-MCA and 2-MCA lack antibiotic potentiation and quorum sensing modulation reported for 3-MCA; bioactivity profile may not transfer.
Metabolic fate 4-MCA is rapidly transformed by ferBA pathway, while 3-MCA shows enzymatic resistance; in vivo persistence may differ significantly.
Functional class Unsubstituted cinnamic acid and ferulic acid do not replicate the resistance-modulating or anti-virulence behaviors; context-dependent substitution review required.

3-Methoxycinnamic Acid: Evidence Guide


Antibiotic Potentiation Without Direct Activity

3-MCA exhibits a functionally unique profile among cinnamic acid derivatives: it possesses negligible direct antibacterial activity (MIC > 512 μg/mL against all strains tested) yet significantly potentiates conventional antibiotics [1]. When co-administered at sub-inhibitory concentrations, 3-MCA reduced the MIC of gentamicin against multidrug-resistant (MDR) Escherichia coli by 60.3% and reduced the MIC of ampicillin against MDR Staphylococcus aureus by 37% [1]. This contrasts sharply with cinnamaldehyde, which exhibits strong direct growth-inhibiting activity against multiple bacterial species but does not function as an antibiotic potentiator, and with 2-MCA and 4-MCA, which showed no growth-inhibiting activity against any tested intestinal bacteria in a comparative disk diffusion assay [2]. The absence of direct antibacterial effect combined with resistance-modulating capacity positions 3-MCA in a distinct functional category not occupied by its closest positional analogs.

Antibiotic potentiation
Reported
Gentamicin MIC reduction 60.3% (MDR E. coli)
Ampicillin MIC reduction 37% (MDR S. aureus)
Supports antimicrobial adjuvant screening context
No direct antibacterial activity (MIC > 512 µg/mL); 2-MCA and 4-MCA lack potentiation data
Antimicrobial resistance Antibiotic adjuvant Efflux pump modulation

Enzymatic Transformation: 3-MCA vs 4-MCA

The meta-methoxy configuration confers striking resistance to enzymatic activation via the feruloyl-CoA synthetase (ferBA) pathway compared to the para isomer. In a standardized in vitro assay using E. coli JM109 cell extracts expressing the ferBA gene cluster, 3-MCA exhibited zero transformation activity (0 nmol/min·mg), whereas 4-MCA was readily converted at a rate of 58 ± 6 nmol/min·mg [1]. Cinnamic acid (unsubstituted), o-coumaric acid, and m-coumaric acid similarly showed no transformation, indicating that the para-methoxy group is specifically required for substrate recognition by this CoA-ligase enzyme [1]. In contrast, ferulic acid (4-hydroxy-3-methoxycinnamic acid) was transformed at the highest rate of 120 ± 14 nmol/min·mg, demonstrating that the 4-hydroxy substituent further enhances enzyme recognition [1]. This differential metabolic handling has direct implications for in vivo half-life and bioavailability: 3-MCA escapes a major microbial and hepatic activation pathway that rapidly converts 4-MCA to its CoA thioester and downstream metabolites.

Enzymatic transformation
Head-to-head
3-MCA 0 nmol/min·mg
4-MCA 58 ± 6 nmol/min·mg
3-MCA is not a substrate for ferBA CoA-ligase; metabolic stability context may differ
Ferulic acid transformation: 120 ± 14 nmol/min·mg; para-hydroxy substitution further accelerates activation
Metabolic stability Biocatalysis Feruloyl-CoA synthetase

Quorum Sensing Inhibition in A. tumefaciens

3-MCA is the first cinnamic acid derivative demonstrated to interfere with the TraI/R quorum sensing (QS) system of Agrobacterium tumefaciens, a bacterial pathogen responsible for crown gall disease in plants [1]. In this study, 3-MCA treatment resulted in a concentration-dependent decrease in the production of the QS signal molecule 3-oxo-C8-HSL, as quantified by HPLC analysis of culture supernatants [1]. Crystal violet staining and confocal laser scanning microscopy (CLSM) confirmed that 3-MCA inhibited biofilm formation, while swimming and chemotaxis assays demonstrated reduced bacterial motility [1]. Molecular docking and RT-qPCR experiments further established that 3-MCA competitively inhibits the binding of 3-oxo-C8-HSL to the TraR transcriptional regulator, down-regulating virulence-associated genes [1]. No comparable anti-virulence or QS-inhibitory activity has been reported for 2-MCA, 4-MCA, or unsubstituted cinnamic acid against A. tumefaciens. This positions 3-MCA as a unique molecular probe for QS biology and a potential non-biocidal virulence attenuator.

Quorum sensing inhibition
Context-dependent
HPLC 3-oxo-C8-HSL CLSM biofilm RT-qPCR TraR Motility assays
Supports anti-virulence probe development for Agrobacterium research
First methoxycinnamic acid with TraI/R QS inhibition; no direct comparator data for 2-MCA or 4-MCA
Quorum sensing inhibition Anti-biofilm Agrobacterium tumefaciens Virulence attenuation

Phosphatidylcholine Conjugation and Drug Resistance Reversal

Free 3-MCA exhibits negligible antiproliferative activity against human cancer cell lines; however, its incorporation into the sn-1 and/or sn-2 positions of phosphatidylcholine (PC) yields conjugates with potent, broad-spectrum cytotoxicity [1]. The most active 3-MCA-containing conjugates, compounds 3b (1,2-di(3-methoxycinnamoyl)-PC) and 9b (1-(3-methoxycinnamoyl)-2-lyso-PC), achieved IC₅₀ values of 32.1 μM against doxorubicin-resistant LoVo/DX colon cancer cells and 30.5 μM against MV4-11 leukemia cells, respectively [1]. Critically, the 3-MCA conjugate 3b displayed a Resistance Index (RI) of 0.15 for the LoVo/DX cell line compared to doxorubicin (RI = 55.81), demonstrating a remarkable ability to overcome drug resistance [1]. In contrast, the corresponding cinnamic acid homosubstituted conjugate 3a showed a higher RI of 1.65, indicating that the meta-methoxy group specifically contributes to resistance reversal [1]. All conjugates exhibited statistically significantly higher activity than free 3-MCA and free cinnamic acid (p < 0.05) [1]. Lysophosphatidylcholine 9b displayed 11-fold lower IC₅₀ than free 3-MCA against MV4-11 cells with selective toxicity toward leukemia cells over normal BALB/3T3 fibroblasts [1].

Drug resistance reversal
Head-to-head
3-MCA-PC RI 0.15 (LoVo/DX)
Doxorubicin RI 55.81
Cinnamic-PC RI 1.65
Reported drug resistance index context supports conjugate design
Free 3-MCA inactive; potency arises only from phospholipid conjugation; LoVo/DX colon cancer model
Anticancer phospholipid conjugates Drug resistance reversal Doxorubicin resistance Antiproliferative

HDAC Isoform Selectivity Modulation

In a systematic SAR study of N-hydroxycinnamamide-based histone deacetylase (HDAC) inhibitors, the introduction of a methoxy group at the 3-position of the cinnamamide phenyl ring was found to dramatically alter HDAC isoform selectivity [1]. The 4-hydroxycinnamic acid-based compound 2 exhibited dual HDAC1/3 selectivity, whereas its 4-hydroxy-3-methoxycinnamic acid-based analog 6t (which incorporates the 3-methoxy group characteristic of ferulic acid) displayed a pan-HDAC inhibitory profile comparable to the clinically approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. Moreover, compounds 6i, 6k, 6q, and 6t demonstrated superior in vitro antiproliferative activity against multiple tumor cell lines compared to SAHA [1]. This finding establishes that the 3-methoxy substituent is not a passive structural feature but an active pharmacological determinant capable of broadening target engagement from a narrow isoform-selective profile to a pan-HDAC inhibition profile. While this specific study used 4-hydroxy-3-methoxycinnamic acid (ferulic acid) as the aryl fragment, the underlying SAR principle—that the 3-methoxy group alters HDAC isoform engagement—directly informs the value of the 3-methoxycinnamic acid scaffold in HDAC inhibitor design.

HDAC isoform modulation
Class-level
3-methoxy substitution shifts HDAC profile from dual HDAC1/3 to pan-HDAC in ferulic acid-based hydroxamates
Supports SAR-guided inhibitor design; class inference requires compound-specific validation
Data derived from 4-hydroxy-3-methoxycinnamamide analogs, not 3-MCA directly
HDAC inhibitor Isoform selectivity Epigenetics Cancer therapeutics

3-Methoxycinnamic Acid: Application Scenarios


Antibiotic Resistance Modulator Development

3-MCA is uniquely suited as a lead scaffold for developing antibiotic adjuvant therapies that restore the efficacy of existing antibiotics against multidrug-resistant Gram-negative and Gram-positive bacteria. The demonstrated 60.3% reduction in gentamicin MIC against MDR E. coli and 37% reduction in ampicillin MIC against MDR S. aureus [1] provide quantitative benchmarks for structure–activity optimization. Unlike cinnamaldehyde, which exerts direct bactericidal activity and may co-select for resistance, 3-MCA's lack of direct antibacterial effect (MIC > 512 μg/mL) makes it a pure resistance modulator, reducing the evolutionary pressure for target-site mutations [1]. Researchers procuring 3-MCA for adjuvant development should prioritize combination MIC assays with aminoglycosides and β-lactams against clinically isolated MDR strains.

Quorum Sensing Inhibitor for Crown Gall Disease

3-MCA is the first methoxycinnamic acid validated as an inhibitor of the TraI/R quorum sensing system in A. tumefaciens, the causative agent of crown gall disease [2]. Its mechanism—competitive inhibition of 3-oxo-C8-HSL binding to the TraR transcriptional regulator—does not kill the bacterium but rather disarms its virulence program, reducing biofilm formation and motility [2]. This anti-virulence strategy is fundamentally different from conventional bactericidal agrochemicals and is expected to exert lower selective pressure for resistance emergence. Procurement for agricultural biotechnology applications should focus on formulating 3-MCA for foliar application or soil drench delivery, with efficacy assessment via in planta crown gall formation assays on susceptible host plants such as tomato or sunflower.

Phospholipid Conjugates for Drug Resistance

The phosphatidylcholine conjugate strategy transforms pharmacologically inert 3-MCA into a potent antiproliferative agent with a unique ability to overcome doxorubicin resistance (Resistance Index 0.15 for conjugate 3b vs 55.81 for doxorubicin in LoVo/DX cells) [3]. The 11-fold enhancement in potency of lysophosphatidylcholine conjugate 9b over free 3-MCA, combined with its selectivity for leukemia cells over normal fibroblasts, validates this prodrug approach [3]. Industrial procurement of 3-MCA for conjugate synthesis should target enzymatic (lipase-catalyzed) or chemical esterification at the sn-1 and/or sn-2 positions of glycerophosphocholine, with subsequent antiproliferative screening against panels that include drug-resistant sublines to confirm resistance-reversing activity.

HDAC Inhibitor Isoform Selectivity

The 3-methoxy substituent on the cinnamamide phenyl ring acts as a pharmacological switch that converts HDAC1/3 dual-selective inhibitors into pan-HDAC inhibitors with antiproliferative activity exceeding that of the FDA-approved agent SAHA [4]. This SAR insight positions 3-MCA (and its 4-hydroxy analog) as a critical building block for HDAC inhibitor libraries. Medicinal chemistry teams procuring 3-MCA for this application should incorporate it as the aryl fragment in N-hydroxycinnamamide scaffolds, with subsequent screening against isolated human HDAC isoforms (HDAC1–11) to map selectivity fingerprints, followed by antiproliferative testing in tumor cell line panels.

Application
Selection Property
Validation Focus
Antibiotic adjuvant screening studies
Efflux pump modulation context
Combination MIC endpoint review
Quorum sensing inhibitor probe research
TraI/R competitive binding profile
3-oxo-C8-HSL and biofilm assay context
Drug resistance reversal conjugate design
Phospholipid prodrug scaffold
Resistance index and selectivity context
HDAC isoform selectivity SAR
3-methoxy pharmacophore
Pan-HDAC fingerprint validation

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